molecular formula C3H6O3 B583799 D-Glyceraldehyde-1,2,3-13C3 CAS No. 478529-54-3

D-Glyceraldehyde-1,2,3-13C3

Cat. No.: B583799
CAS No.: 478529-54-3
M. Wt: 93.055
InChI Key: MNQZXJOMYWMBOU-BQPNHLMHSA-N
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Description

D-Glyceraldehyde-1,2,3-13C3 is a labeled compound used in various scientific research applications. The compound is a derivative of glyceraldehyde, where the carbon atoms are isotopically labeled with carbon-13. This labeling allows for detailed studies in metabolic pathways and other biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glyceraldehyde-1,2,3-13C3 typically involves the isotopic labeling of glyceraldehyde. One common method is the oxidation of isotopically labeled glycerol. The reaction conditions often include the use of mild oxidizing agents to ensure the selective formation of the aldehyde group without over-oxidation to the carboxylic acid.

Industrial Production Methods

Industrial production of isotopically labeled compounds like this compound is usually carried out in specialized facilities. These facilities use advanced techniques to incorporate carbon-13 into the molecular structure. The process involves multiple steps, including the synthesis of labeled precursors and their subsequent conversion into the desired compound.

Chemical Reactions Analysis

Types of Reactions

D-Glyceraldehyde-1,2,3-13C3 can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form (2R)-2,3-Dihydroxypropanoic acid.

    Reduction: Reduction of the aldehyde group can yield (2R)-2,3-Dihydroxypropanol.

    Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like tosyl chloride (TsCl) for the formation of tosylates, which can then undergo nucleophilic substitution.

Major Products Formed

    Oxidation: (2R)-2,3-Dihydroxypropanoic acid.

    Reduction: (2R)-2,3-Dihydroxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

D-Glyceraldehyde-1,2,3-13C3 is used in a wide range of scientific research applications, including:

    Chemistry: Studying reaction mechanisms and pathways using isotopic labeling.

    Biology: Investigating metabolic pathways and enzyme activities.

    Medicine: Researching disease mechanisms and potential therapeutic targets.

    Industry: Developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of D-Glyceraldehyde-1,2,3-13C3 depends on its specific application. In biochemical studies, the compound can act as a substrate for various enzymes, allowing researchers to trace metabolic pathways. The carbon-13 labeling provides a way to track the compound’s transformation and interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    Glyceraldehyde: The non-labeled version of D-Glyceraldehyde-1,2,3-13C3.

    Dihydroxyacetone: Another simple sugar derivative with similar chemical properties.

    Glycerol: The reduced form of glyceraldehyde, commonly used in various industrial applications.

Uniqueness

The uniqueness of this compound lies in its isotopic labeling, which allows for detailed studies in various scientific fields. The carbon-13 labels provide a way to trace the compound’s fate in complex biochemical systems, making it a valuable tool for researchers.

Properties

IUPAC Name

(2S)-2,3-dihydroxy(1,2,3-13C3)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m1/s1/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQZXJOMYWMBOU-NOJZMAGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C@@H]([13CH]=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

93.056 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The above-described catalyst may be used for liquid phase oxidation reactions. Examples of such reactions include the oxidation of alcohols and polyols to form aldehydes, ketones, and acids (e.g., the oxidation of 2-propanol to form acetone, and the oxidation of glycerol to form glyceraldehyde, dihydroxyacetone, or glyceric acid); the oxidation of aldehydes to form acids (e.g., the oxidation of formaldehyde to form formic acid, and the oxidation of furfural to form 2-furan carboxylic acid); the oxidation of tertiary amines to form secondary amines (e.g., the oxidation of nitrilotriacetic acid (“NTA”) to form iminodiacetic acid (“IDA”)); the oxidation of secondary amines to form primary amines (e.g., the oxidation of IDA to form glycine); and the oxidation of various acids (e.g., formic acid or acetic acid) to form carbon dioxide and water.
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Synthesis routes and methods II

Procedure details

A 1 M methanolic solution of 3-butene-1,2-diol (ex Eastman) was prepared in a volumetric 1-l flask. From this flask, 1.10 ml/min of the solution were continuously fed to the ozonolysis reactor, which was the same as in Example 1. Ozone and the dihydroxybutene solution were dosed to the bottom of the tube and conducted through the reactor in a co-current operation. The temperature of the jacket cooler was adjusted to −1° C., at which the temperature of the first compartment did not rise above 12° C. From the top of the reactor, the readily ozonized solution was led to a reservoir, in which a stationary volume of a few milliliters was freed of ozone traces by nitrogen stripping. From this reservoir, the solution was continuously pumped into the glass autoclave with 20 g of a methanol suspension of 5% palladium type 39 catalyst (ex Johnson Matthey) on active carbon support, and the gas turbine was adjusted to 1,000 rpm. The reactor was adjusted to a constant hydrogen pressure of 2 bar and ambient temperature. After 342 min the dosing was stopped and the reduction was continued for another 20 min. Subsequently, the reaction mixture was removed from the catalyst by filtration over a sintered metal filter placed in the bottom of the autoclave. The solvent was removed from the reaction mixture and 300 ml of water were added to the crude reaction product. In order to remove traces of methanol together with the water, freeze-drying was applied to the reaction mixture. Subsequently, twice times 150 g of water were added and distilled off in order to destroy the hemiacetal and remove the methanol released. Finally, the product was again isolated via freeze-drying after another 300 ml of water had been added. 26.17 g (77%) of glyceraldehyde were isolated as a highly viscous syrup which slowly crystallized.
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